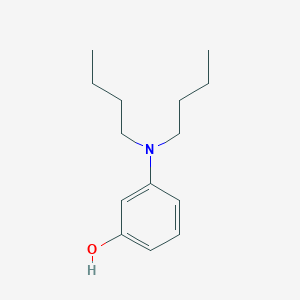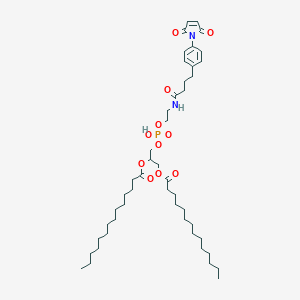
Mpb-PE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mpb-PE is a synthetic peptide that belongs to the family of melanocortin peptides. It is a promising candidate for the treatment of various diseases due to its potent anti-inflammatory and immunomodulatory properties.
Mécanisme D'action
Mpb-PE exerts its anti-inflammatory and immunomodulatory effects by binding to the melanocortin 1 receptor (MC1R) and activating the cAMP signaling pathway. This results in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Mpb-PE also promotes the production of regulatory T cells, which play a crucial role in maintaining immune tolerance and preventing autoimmune diseases.
Effets Biochimiques Et Physiologiques
Mpb-PE has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, the promotion of regulatory T cell production, and the inhibition of neutrophil migration and activation. These effects make it a promising candidate for the treatment of various diseases, including inflammatory bowel disease, arthritis, sepsis, and acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Mpb-PE is its potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using Mpb-PE in lab experiments is its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Orientations Futures
There are several future directions for the research and development of Mpb-PE. One of the most promising directions is the development of Mpb-PE analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the potential therapeutic applications of Mpb-PE in other diseases, such as autoimmune diseases and cancer. Additionally, the development of novel drug delivery systems for Mpb-PE could enhance its efficacy and reduce its side effects.
Conclusion:
In conclusion, Mpb-PE is a promising candidate for the treatment of various diseases due to its potent anti-inflammatory and immunomodulatory effects. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of Mpb-PE and its analogs could lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
Mpb-PE is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
Applications De Recherche Scientifique
Mpb-PE has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, arthritis, sepsis, and acute lung injury. It has been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.
Propriétés
Numéro CAS |
103794-17-8 |
|---|---|
Nom du produit |
Mpb-PE |
Formule moléculaire |
C47H77N2O11P |
Poids moléculaire |
877.1 g/mol |
Nom IUPAC |
[3-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C47H77N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-28-46(53)57-38-42(60-47(54)29-24-22-20-18-16-14-12-10-8-6-4-2)39-59-61(55,56)58-37-36-48-43(50)27-25-26-40-30-32-41(33-31-40)49-44(51)34-35-45(49)52/h30-35,42H,3-29,36-39H2,1-2H3,(H,48,50)(H,55,56) |
Clé InChI |
PMNHFYTYBLGZOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
Synonymes |
MPB-PE N-(4-(4-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine N-(4-(4-maleimidophenyl)butyryl)phosphatidylethanolamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



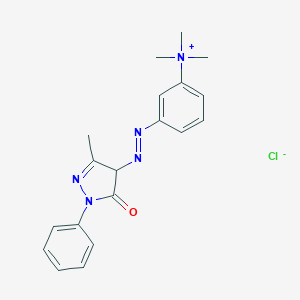
![2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol](/img/structure/B8372.png)
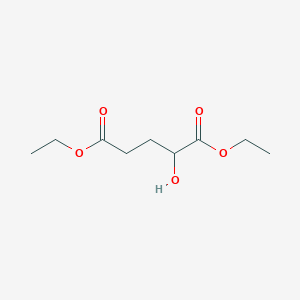
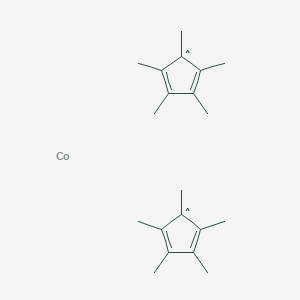
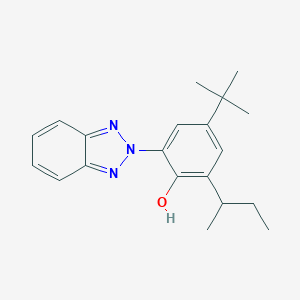
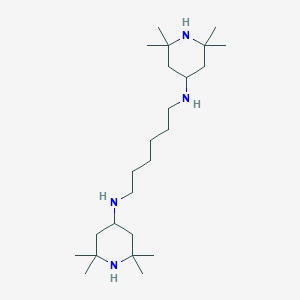
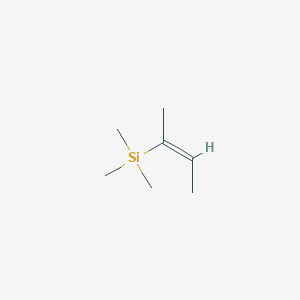
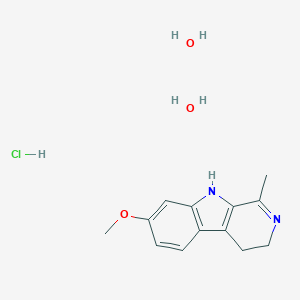
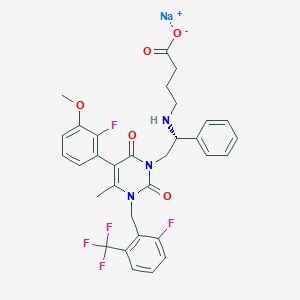
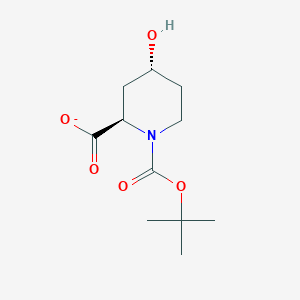
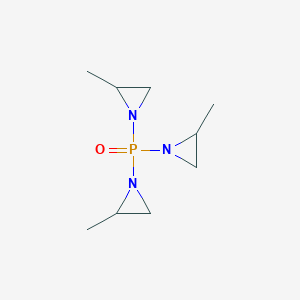
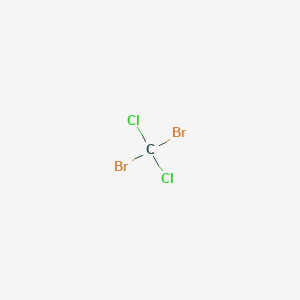
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
